2-Bromo-6-fluoroisonicotinaldehyde
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Overview
Description
2-Bromo-6-fluoroisonicotinaldehyde is an organic compound with the molecular formula C6H3BrFNO. It is a derivative of isonicotinaldehyde, where the hydrogen atoms at positions 2 and 6 of the pyridine ring are substituted with bromine and fluorine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoroisonicotinaldehyde typically involves the halogenation of isonicotinaldehyde. One common method is the bromination of 6-fluoroisonicotinaldehyde using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
For industrial-scale production, the synthesis route may involve multiple steps to ensure high yield and purity. The process may include the initial preparation of 6-fluoroisonicotinaldehyde, followed by bromination under optimized conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluoroisonicotinaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution: Formation of various substituted isonicotinaldehydes.
Oxidation: Formation of 2-Bromo-6-fluoroisonicotinic acid.
Reduction: Formation of 2-Bromo-6-fluoroisonicotinalcohol.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2-Bromo-6-fluoroisonicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoroisonicotinaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoroisonicotinaldehyde: Similar structure but with the fluorine atom at position 5 instead of 6.
2-Bromo-6-chloroisonicotinaldehyde: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
2-Bromo-6-fluoroisonicotinaldehyde is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs .
Biological Activity
2-Bromo-6-fluoroisonicotinaldehyde is an organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and applications of this compound based on diverse sources.
- Molecular Formula : C6H4BrFNO
- Molecular Weight : 206 g/mol
- Structure : The compound features a bromine atom and a fluorine atom substituted at the 2 and 6 positions of the isonicotinaldehyde structure, respectively.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of halogen atoms (bromine and fluorine) can enhance its reactivity and binding affinity, influencing its pharmacological effects.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
- Receptor Interaction : It may bind to receptors in the body, modulating signaling pathways that are crucial for physiological processes.
Cytotoxic Effects
Preliminary investigations into the cytotoxic effects of halogenated compounds indicate potential applications in cancer therapy. The structural modifications with bromine and fluorine may enhance selectivity towards cancer cells while reducing toxicity to normal cells.
Research Findings
Recent studies have explored the synthesis and biological evaluation of various halogenated derivatives of isonicotinaldehyde. These investigations highlight the importance of substituent groups in determining biological activity.
- Antibiofilm Activity : Similar compounds have shown effectiveness in disrupting biofilm formation in pathogenic bacteria. This property is crucial for developing treatments against infections where biofilms are prevalent .
- Pharmacological Applications : There is ongoing research into the use of this compound as a precursor for synthesizing more complex pharmacologically active molecules .
Properties
IUPAC Name |
2-bromo-6-fluoropyridine-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO/c7-5-1-4(3-10)2-6(8)9-5/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZJJUJBWWECKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1F)Br)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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